4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound with the linear formula C11H17N2Cl1 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound and is widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride are not available, similar compounds such as 2-aminopyrimidine derivatives have been studied. These compounds exhibit various biological activities, which are influenced by structural modifications .Scientific Research Applications
Chemical Sensors and Biological Applications
Pyrimidine derivatives, including 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride, have been recognized for their significant role in the field of chemical sensing and biological applications. These compounds are known for their heteroatom-containing structures, making them essential in organic chemistry. Their ability to form coordination and hydrogen bonds renders them suitable for use as sensing probes in the development of optical sensors. Furthermore, pyrimidine derivatives have been utilized in various biological and medicinal applications due to their unique chemical properties (Jindal & Kaur, 2021).
Catalysis and Synthesis
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a crucial precursor in the medicinal and pharmaceutical industries. Its synthesis, often involving hybrid catalysts, highlights the broader synthetic applicability of pyrimidine structures. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, showcasing the versatile use of pyrimidine derivatives in creating complex molecular structures. This adaptability underscores the importance of pyrimidine and its derivatives in the synthesis of biologically active compounds and in catalysis, offering a pathway for the development of new drugs and materials (Parmar, Vala, & Patel, 2023).
Pharmaceutical Development
In pharmaceutical research, pyrimidine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory properties. They serve as key scaffolds for designing new therapeutic agents. The structural versatility of pyrimidines allows for the exploration of a wide range of pharmacological activities, making them valuable in the development of novel pharmaceuticals. Studies have demonstrated that pyrimidine derivatives can exhibit potent in-vitro anti-inflammatory activity, highlighting their potential in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7-4-6-11-9(12-7)8-3-2-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOJUYZBOLPGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride | |
CAS RN |
1361118-71-9 | |
Record name | Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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